

An In-Depth Technical Guide to N-ethyl-3-hydroxybenzamide

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Compound of Interest

Compound Name: *N-ethyl-3-hydroxybenzamide*

Cat. No.: B108217

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CAS Number: 15788-98-4

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethyl-3-hydroxybenzamide is a chemical compound belonging to the benzamide class of molecules. While specific research on this compound is limited, its structural features suggest potential applications in medicinal chemistry, drawing parallels from the broader family of benzamide derivatives which exhibit a wide range of pharmacological activities. This technical guide provides a comprehensive overview of **N-ethyl-3-hydroxybenzamide**, including its chemical and physical properties, a putative synthesis protocol based on established organic chemistry principles, and a discussion of its potential biological significance in the context of related compounds. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar molecules.

Introduction

Benzamide and its derivatives are a cornerstone in modern medicinal chemistry, demonstrating a remarkable diversity of biological activities including anti-inflammatory, anticancer, neuroprotective, and antimicrobial effects.^{[1][2]} The **N-ethyl-3-hydroxybenzamide** molecule, with its characteristic amide linkage and a hydroxyl group on the benzene ring, presents an interesting scaffold for further investigation. The strategic placement of the hydroxyl group at the meta position can influence its electronic properties, solubility, and potential interactions

with biological targets. Although direct experimental data on **N-ethyl-3-hydroxybenzamide** is not extensively available in peer-reviewed literature, this guide synthesizes information from analogous compounds and fundamental chemical principles to provide a detailed technical profile.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **N-ethyl-3-hydroxybenzamide** is crucial for its handling, formulation, and application in research settings.

Property	Value	Source
CAS Number	15788-98-4	[3]
Molecular Formula	C ₉ H ₁₁ NO ₂	[3]
Molecular Weight	165.19 g/mol	[3]
IUPAC Name	N-ethyl-3-hydroxybenzamide	PubChem
Appearance	Predicted to be a solid at room temperature	Inferred from related compounds
Solubility	Expected to be soluble in polar organic solvents such as ethanol, methanol, and DMSO. Limited solubility in water is anticipated.	Inferred from related compounds
Storage	Store at -20°C for long-term stability.[3]	[3]

Synthesis of N-ethyl-3-hydroxybenzamide: A Putative Protocol

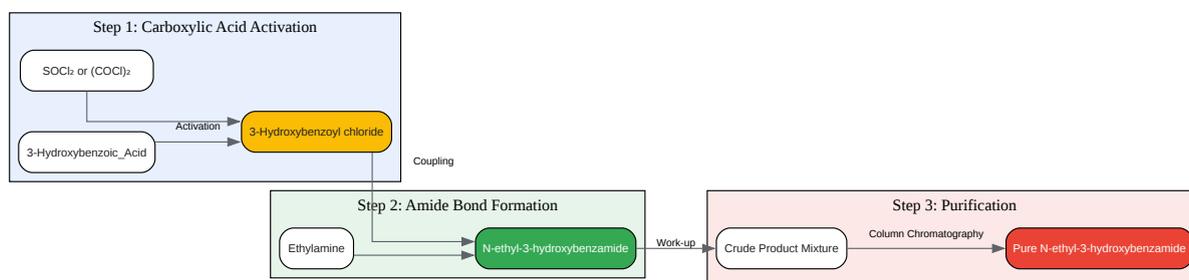
While a specific, peer-reviewed synthesis protocol for **N-ethyl-3-hydroxybenzamide** is not readily available, a standard amidation reaction between 3-hydroxybenzoic acid and ethylamine is the most logical and established route. This can be achieved through several

well-documented methods in organic chemistry. Below is a detailed, self-validating experimental protocol based on the activation of the carboxylic acid.

Reaction Principle

The synthesis involves the formation of an amide bond between the carboxylic acid group of 3-hydroxybenzoic acid and the amino group of ethylamine. To facilitate this reaction and overcome the unfavorable direct reaction between a carboxylic acid and an amine, the carboxylic acid is first activated to a more reactive species. A common and effective method is the use of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or by converting the carboxylic acid to an acyl chloride.

Proposed Synthesis Workflow



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Caption: Proposed workflow for the synthesis of **N-ethyl-3-hydroxybenzamide**.

Detailed Experimental Protocol (Acyl Chloride Method)

Materials:

- 3-Hydroxybenzoic acid
- Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
- Ethylamine (as a solution in a suitable solvent, e.g., THF or as a gas)
- Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
- Triethylamine (TEA) or Pyridine
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

- Activation of 3-Hydroxybenzoic Acid:
 - In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxybenzoic acid (1.0 eq) in anhydrous DCM or THF.
 - Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
 - Slowly add thionyl chloride (1.2 - 1.5 eq) or oxalyl chloride (1.2 - 1.5 eq) to the solution at 0 °C (ice bath).
 - Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
 - Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-hydroxybenzoyl chloride. This intermediate is often used immediately in the next step without further purification.

- Amide Bond Formation:
 - Dissolve the crude 3-hydroxybenzoyl chloride in anhydrous DCM or THF.
 - In a separate flask, dissolve ethylamine (1.5 - 2.0 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) or pyridine (2.0 eq) in the same anhydrous solvent.
 - Slowly add the solution of 3-hydroxybenzoyl chloride to the ethylamine solution at 0 °C.
 - Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.
- Work-up and Purification:
 - Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).
 - Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
 - Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
 - Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **N-ethyl-3-hydroxybenzamide**.

Self-Validation: The purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to verify the structure and absence of impurities. The melting point of the crystalline product should also be determined and compared to literature values if available.

Potential Biological Activities and Therapeutic Targets

While direct biological studies on **N-ethyl-3-hydroxybenzamide** are scarce, the broader benzamide class of compounds has been extensively investigated, revealing a multitude of pharmacological activities. This allows for informed speculation on the potential therapeutic applications of **N-ethyl-3-hydroxybenzamide**.

Anticancer Potential

Numerous benzamide derivatives have demonstrated significant anticancer properties. For instance, a study on 3,4,5-trihydroxy-N-alkyl-benzamides, structurally related to **N-ethyl-3-hydroxybenzamide**, showed that these compounds exhibit anticancer effects on colon carcinoma HCT-116 cells.[2] The study suggested that the hydrophobicity introduced by the N-alkyl group could influence the anticancer activity.[2] It is plausible that **N-ethyl-3-hydroxybenzamide** could exhibit similar cytotoxic or cytostatic effects on cancer cell lines.

Anti-inflammatory Activity

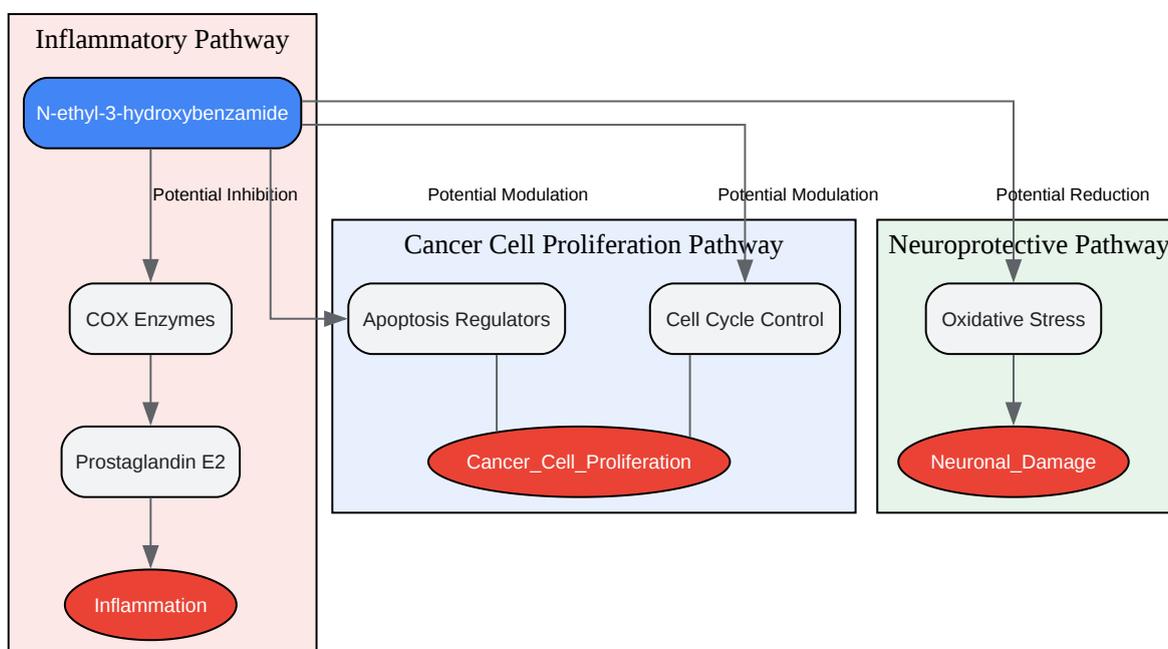
Benzamide derivatives have also been explored for their anti-inflammatory properties. For example, novel N-phenylcarbamothioylbenzamides have shown significant anti-inflammatory activity and potent inhibition of prostaglandin E2 (PGE2) synthesis.[4] Another study highlighted N-(2-aminoethyl)-2-hydroxybenzamide as a potential non-steroidal anti-inflammatory agent (NSAID), likely acting through the inhibition of cyclooxygenase (COX) enzymes.[5] The presence of the hydroxyl group and the amide linkage in **N-ethyl-3-hydroxybenzamide** suggests it could potentially modulate inflammatory pathways.

Neuroprotective Effects

The benzamide scaffold is present in several neuroleptic drugs. While the specific neuroprotective potential of **N-ethyl-3-hydroxybenzamide** is unknown, related compounds have been investigated for their effects on the central nervous system. For example, 3-n-butylphthalide, which shares some structural similarities, has demonstrated neuroprotective effects by inhibiting inflammatory reactions and reducing mitochondrial oxidative stress.[6]

Potential Signaling Pathways

Based on the activities of related benzamides, **N-ethyl-3-hydroxybenzamide** could potentially interact with several key signaling pathways implicated in disease.



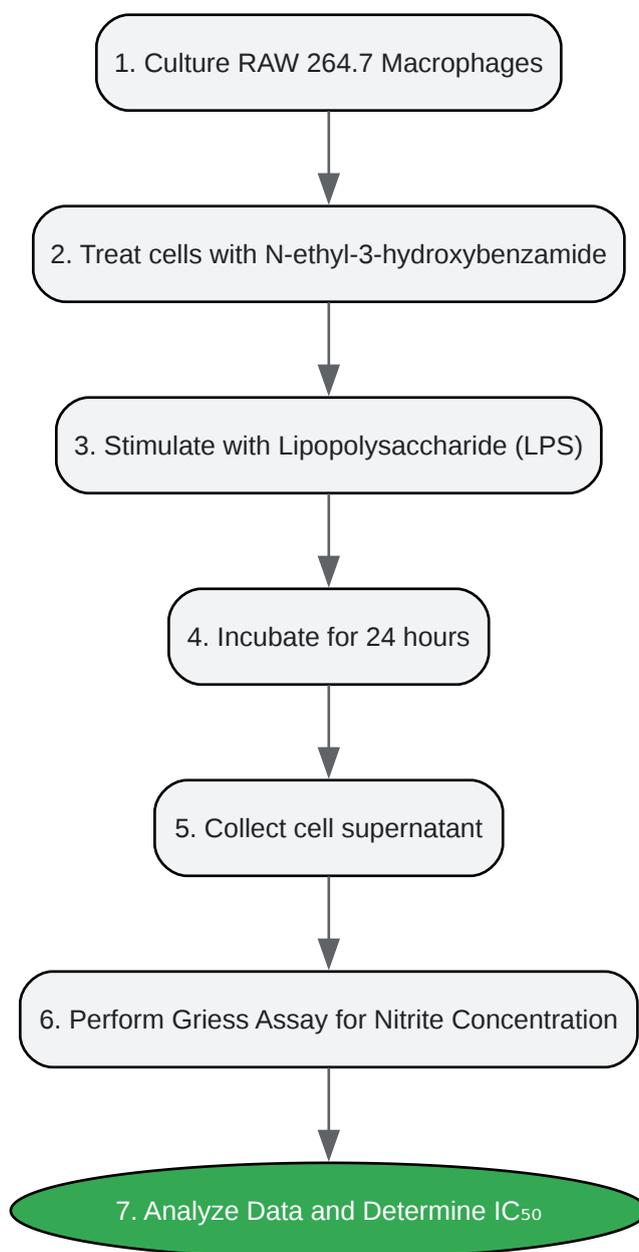
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Caption: Potential signaling pathways modulated by **N-ethyl-3-hydroxybenzamide**.

Experimental Protocol: In Vitro Evaluation of Anti-inflammatory Activity

To validate the hypothesized anti-inflammatory effects of **N-ethyl-3-hydroxybenzamide**, a standard in vitro assay measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages can be employed.

Workflow for In Vitro Anti-inflammatory Assay



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Caption: Workflow for evaluating the in vitro anti-inflammatory activity.

Step-by-Step Methodology

- Cell Culture:
 - Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C

in a humidified atmosphere with 5% CO₂.

- Cell Seeding:
 - Seed the cells in a 96-well plate at a density of 5×10^4 cells/well and allow them to adhere overnight.
- Compound Treatment:
 - Prepare stock solutions of **N-ethyl-3-hydroxybenzamide** in DMSO.
 - Treat the cells with various concentrations of the compound (e.g., 1, 5, 10, 25, 50, 100 μM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).
- LPS Stimulation:
 - Stimulate the cells with LPS (1 μg/mL) to induce an inflammatory response, except for the negative control group.
- Incubation:
 - Incubate the plate for 24 hours at 37°C.
- Nitrite Measurement (Griess Assay):
 - After incubation, collect 50 μL of the cell culture supernatant from each well.
 - Add 50 μL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each sample and incubate for 10 minutes at room temperature, protected from light.
 - Add 50 μL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
 - Measure the absorbance at 540 nm using a microplate reader.
- Data Analysis:
 - Calculate the concentration of nitrite using a standard curve prepared with sodium nitrite.

- Determine the percentage of NO inhibition for each concentration of **N-ethyl-3-hydroxybenzamide** compared to the LPS-stimulated control.
- Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production).

Conclusion

N-ethyl-3-hydroxybenzamide, identified by CAS number 15788-98-4, is a molecule of interest within the pharmacologically significant benzamide class. While direct experimental data remains limited, this technical guide provides a foundational understanding of its chemical properties, a plausible and detailed synthesis protocol, and a discussion of its potential biological activities based on the established profiles of related compounds. The proposed in vitro experimental protocol offers a starting point for researchers to investigate its anti-inflammatory potential. Further research into the synthesis, characterization, and biological evaluation of **N-ethyl-3-hydroxybenzamide** is warranted to fully elucidate its therapeutic potential and contribute to the development of novel drug candidates.

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